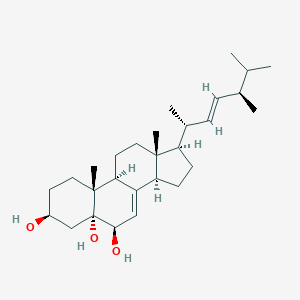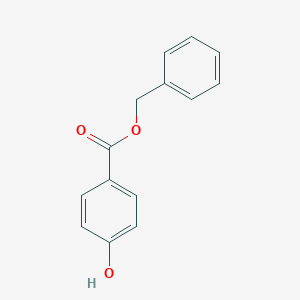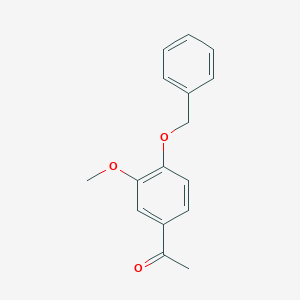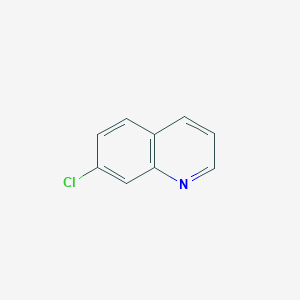
Cerevisterol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cerevisterol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cytotoxic properties.
Industry: Utilized in the production of bioactive compounds and as a biochemical marker in fungal taxonomy.
Wirkmechanismus
Cerevisterol is a sterol that has been identified from endophytic fungi, specifically a Fusarium solani strain . It has been found to exhibit anti-inflammatory activity . The following sections will detail the mechanism of action of this compound.
Target of Action
This compound primarily targets the MAPK/NF-κB/AP-1 pathways and the Nrf2/HO-1 signaling cascade . These targets play crucial roles in the inflammatory response.
Mode of Action
This compound interacts with its targets by suppressing the MAPK/NF-κB/AP-1 pathways and activating the Nrf2/HO-1 signaling cascade . This results in a reduction in the expression of iNOS and COX-2 , which are key players in the inflammatory response .
Biochemical Pathways
The suppression of the MAPK/NF-κB/AP-1 pathways and activation of the Nrf2/HO-1 signaling cascade by this compound leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) . This is achieved by reducing the expression of iNOS and COX-2 .
Result of Action
As a result of its action, this compound suppresses the production of NO and PGE2 , decreases the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β , and halts the nuclear translocation of NF-κB . This leads to a reduction in inflammation, suggesting that this compound could be a potential agent for treating inflammatory diseases .
Biochemische Analyse
Biochemical Properties
Cerevisterol has been shown to exhibit anti-inflammatory activity . The underlying mode of action remains poorly understood, but it is believed to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), possibly by reducing the expression of iNOS and COX-2 .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable molecule, showing no discoloration or change in melting point even after several weeks of exposure to light and air .
Metabolic Pathways
It is known that this compound has some in vitro bioactive properties, suggesting that it may interact with various enzymes or cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactions. . The synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as yeast and fungi. The process includes fermentation, followed by solvent extraction and chromatographic purification to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Cerevisterol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives and other sterol analogs .
Vergleich Mit ähnlichen Verbindungen
Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:
Ergosterol: A precursor in the biosynthesis of this compound, found in fungi and yeast.
Cholesterol: A structurally similar sterol found in animal cell membranes.
Stigmasterol: A plant sterol with similar hydroxylation but different biological activities.
This compound stands out due to its unique combination of hydroxyl groups and its specific bioactive properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXHRTZAVQOQEU-BRVLHLJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045318 | |
| Record name | Cerevisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-37-0 | |
| Record name | Cerevisterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cerevisterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerevisterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerevisterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















